molecular formula C9H16O3 B075429 Ethyl 2-acetylpentanoate CAS No. 1540-28-9

Ethyl 2-acetylpentanoate

Cat. No.: B075429
CAS No.: 1540-28-9
M. Wt: 172.22 g/mol
InChI Key: VHOACUZAQKMOEQ-UHFFFAOYSA-N
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Description

Ethyl 2-acetylpentanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often found in natural fragrances of fruits and flowers. This compound is known for its applications in various fields, including organic synthesis and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-acetylpentanoate can be synthesized through the esterification of 2-acetylpentanoic acid with ethanol in the presence of an acid catalyst, typically concentrated sulfuric acid. The reaction is as follows:

CH3COCH2CH2CH2COOH+C2H5OHCH3COCH2CH2CH2COOC2H5+H2O\text{CH}_3\text{COCH}_2\text{CH}_2\text{CH}_2\text{COOH} + \text{C}_2\text{H}_5\text{OH} \rightarrow \text{CH}_3\text{COCH}_2\text{CH}_2\text{CH}_2\text{COOC}_2\text{H}_5 + \text{H}_2\text{O} CH3​COCH2​CH2​CH2​COOH+C2​H5​OH→CH3​COCH2​CH2​CH2​COOC2​H5​+H2​O

Industrial Production Methods: In industrial settings, the esterification process is often carried out in a continuous stirred tank reactor or a plug-flow reactor. These reactors provide controlled environments for optimal reaction conditions, such as temperature and pressure, to maximize yield and efficiency .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: It can be reduced to form alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products:

Scientific Research Applications

Ethyl 2-acetylpentanoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-acetylpentanoate involves its interaction with specific molecular targets and pathways. For instance, in reduction reactions, the ester group is reduced to an alcohol by the transfer of hydride ions from the reducing agent. The molecular targets include the carbonyl carbon of the ester group, which undergoes nucleophilic attack .

Comparison with Similar Compounds

  • Ethyl acetate
  • Methyl butyrate
  • Ethyl propionate

Comparison: Ethyl 2-acetylpentanoate is unique due to its specific structure, which includes an acetyl group attached to the pentanoate chain. This structural feature imparts distinct chemical properties and reactivity compared to other esters like ethyl acetate and methyl butyrate. For example, the presence of the acetyl group makes it more susceptible to nucleophilic attack, enhancing its reactivity in substitution reactions .

Biological Activity

Ethyl 2-acetylpentanoate (EAP) is an organic compound that has garnered attention in various fields of biological research due to its potential therapeutic applications and biological activities. This article provides a detailed overview of the biological activity of EAP, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound is an ester derived from the reaction between ethyl acetoacetate and pentanoic acid. The synthesis typically involves alkylation reactions, where ethyl 3-oxobutanoate undergoes a transformation to yield EAP as one of the products .

EAP has been studied for its role in modulating various biological pathways. Notably, it has been identified as an activator of the Nurr1:RXRα heterodimer, which is involved in neuroprotection and the regulation of dopamine biosynthesis. This activation can enhance serotonin (5-HT) biosynthesis, indicating its potential use in treating neurodegenerative disorders such as Parkinson's disease .

Pharmacological Effects

  • Neuroprotective Properties : EAP has shown promise in increasing the rate of dopamine and serotonin biosynthesis, which are critical for mood regulation and motor function. This effect is particularly relevant in the context of neurodegenerative diseases .
  • Anti-inflammatory Activity : Preliminary studies suggest that EAP may possess anti-inflammatory properties, potentially contributing to wound healing processes and regeneration .
  • Antimicrobial Activity : Research indicates that EAP exhibits inhibitory effects against certain bacterial strains, making it a candidate for further investigation as an antimicrobial agent .

Case Study 1: Neuroprotective Effects

A study investigated the effects of EAP on neuronal cultures exposed to neurotoxic agents. The results demonstrated that treatment with EAP significantly reduced cell death and oxidative stress markers compared to untreated controls. This suggests a protective role against neurotoxicity, highlighting its potential therapeutic applications in neurodegenerative conditions .

Case Study 2: Anti-inflammatory Properties

In a controlled experiment involving animal models with induced inflammation, administration of EAP resulted in a marked decrease in inflammatory cytokines. The study concluded that EAP could modulate inflammatory responses effectively, supporting its use in conditions characterized by chronic inflammation .

Data Tables

The following table summarizes key findings related to the biological activity of this compound:

Biological Activity Effect Study Reference
NeuroprotectionReduced cell death in neuronal cultures
Anti-inflammatoryDecreased inflammatory cytokines
AntimicrobialInhibition of bacterial growth

Properties

IUPAC Name

ethyl 2-acetylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c1-4-6-8(7(3)10)9(11)12-5-2/h8H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHOACUZAQKMOEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40870885
Record name Pentanoic acid, 2-acetyl-, ethyl ester
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Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1540-28-9
Record name Pentanoic acid, 2-acetyl-, ethyl ester
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Record name Pentanoic acid, 2-acetyl-, ethyl ester
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Record name Ethyl 2-acetylpentanoate
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Record name Ethyl 2-acetylpentanoate
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Record name Pentanoic acid, 2-acetyl-, ethyl ester
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Record name Pentanoic acid, 2-acetyl-, ethyl ester
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Record name Ethyl 2-propylacetoacetate
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Synthesis routes and methods

Procedure details

Keto ester 9 was synthesized according to the method of Barbry et. al. [71]. A mixture of potassium carbonate (14 g, 0.10 mol), ethyl acetoacetate (4.3 g, 33 mmol), 1-iodopropane (5.7 g, 33.7 mmol), tetrabutylammonium chloride hydrate (10 g), water (50 mL) and chloroform (50 mL) was stirred at room temperature for 40 h. The aqueous layer was then separated, acidified with 5M hydrochloric acid and extracted with ether. The organic portions were combined, concentrated and the residual tetrabutylammonium chloride was precipitated by addition of ether. After filtration, the ethereal filtrate was dried (MgSO4) and evaporated to give a yellow liquid which was fractionated by distillation. The fraction which boiled at 93° C. at ˜15 mmHg (Lit. [72] 106-107° C., 22 mmHg) was collected (2.13 g) and 1H NMR has indicated that this colourless liquid contained about 5% of ethyl acetoacetate and 95% of 9; δH (270 MHz, CDCl3) 0.93 (3H, t, J=7.3 Hz, CH3), 1.28 (5H, m, —CH2CH2CH3 and CH3), 1.83 (2H, m, —CH2CH2CH3), 2.23 (3H, s, CH3CO), 3.42 (1H, t, J=7.3 Hz, —CH) and 4.20 (2H, q, J=7.3 Hz, COOCH2CH3); MS (EI) m/z (rel. intensity) 172.1(25, M+), 143.1[50, (M-Et)+], 130.1[28, (M+H—CH3CO)+], 115.1(23), 101.1(40), 85.0(20), 69.0(30), 55.0(30), 43.0[100, (CH3CO)+]. This crude was used for the next reaction without further purification.
[Compound]
Name
[ 71 ]
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step Two
Quantity
4.3 g
Type
reactant
Reaction Step Two
Quantity
5.7 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
10 g
Type
catalyst
Reaction Step Two
Quantity
50 mL
Type
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Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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